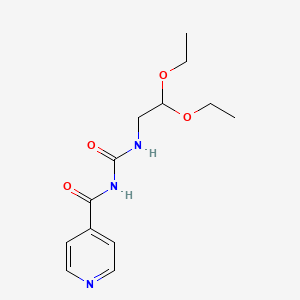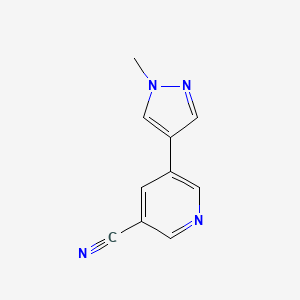
5-(1-メチル-1H-ピラゾール-4-イル)ニコチノニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is a heterocyclic compound that features a pyrazole ring fused with a nicotinonitrile moiety
科学的研究の応用
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages . It has been identified as a druggable target, especially in the context of tumor-associated macrophages and microglia in the tumor microenvironment .
Mode of Action
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile acts as a potent inhibitor of CSF-1R . It binds to the receptor, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that are mediated by CSF-1R, leading to changes in the behavior of monocytes and macrophages .
Biochemical Pathways
The inhibition of CSF-1R by 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile affects several biochemical pathways. These pathways are primarily involved in the survival, proliferation, and differentiation of monocytes and macrophages . The downstream effects of this inhibition can lead to changes in the tumor microenvironment, potentially affecting the growth and progression of tumors .
Pharmacokinetics
It’s important to note that the compound’s ability to cross the blood-brain barrier is a significant factor in its bioavailability .
Result of Action
The result of the action of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is the inhibition of CSF-1R activity. This inhibition disrupts the normal functioning of monocytes and macrophages, which can lead to changes in the tumor microenvironment . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile typically involves the formation of the pyrazole ring followed by its attachment to the nicotinonitrile moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketonitriles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a catalyst.
Major Products Formed
類似化合物との比較
Similar Compounds
5-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile: Similar in structure but with a phenyl group instead of a methyl group.
5-(1-methyl-1H-pyrazol-4-yl)nicotinamide: Contains an amide group instead of a nitrile group.
Uniqueness
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
5-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-14-7-10(6-13-14)9-2-8(3-11)4-12-5-9/h2,4-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETCJDMBGGEEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
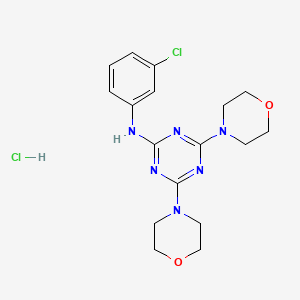
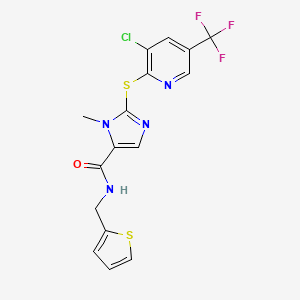
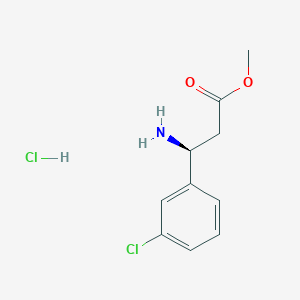
![N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2498753.png)
![1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine](/img/structure/B2498756.png)
![3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2498759.png)
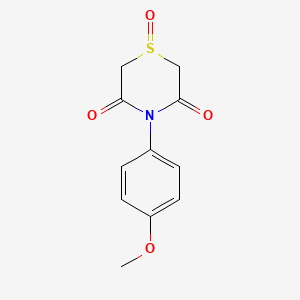
![methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2498766.png)

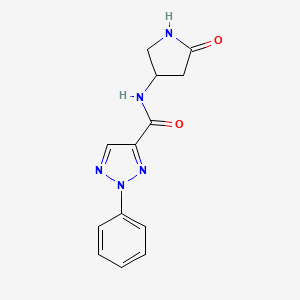
![1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2498769.png)
![2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2498771.png)
![{[(furan-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)
